molecular formula C17H14N2O5 B032566 3-(2-hydroxy-4-methoxyphenyl)-4-(4-carboxyphenoxy)-1h-pyrazole CAS No. 394228-95-6

3-(2-hydroxy-4-methoxyphenyl)-4-(4-carboxyphenoxy)-1h-pyrazole

Cat. No.: B032566
CAS No.: 394228-95-6
M. Wt: 326.3 g/mol
InChI Key: NIELXWSWZCELLX-SSZFMOIBSA-N
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Description

4-{[3-(2-hydroxy-4-methoxyphenyl)-1H-pyrazol-4-yl]oxy}benzoic acid is a complex organic compound that features a benzoic acid moiety linked to a pyrazole ring through an ether linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[3-(2-hydroxy-4-methoxyphenyl)-1H-pyrazol-4-yl]oxy}benzoic acid typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with an appropriate diketone or α,β-unsaturated carbonyl compound under acidic or basic conditions.

    Etherification: The hydroxyl group of the pyrazole derivative is then reacted with 4-hydroxybenzoic acid in the presence of a suitable coupling agent like DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl)carbodiimide) to form the ether linkage.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

4-{[3-(2-hydroxy-4-methoxyphenyl)-1H-pyrazol-4-yl]oxy}benzoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (pyridinium chlorochromate) or KMnO4 (potassium permanganate).

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like LiAlH4 (lithium aluminium hydride).

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: PCC, KMnO4

    Reduction: LiAlH4, NaBH4 (sodium borohydride)

    Substitution: Nucleophiles like amines or thiols under basic conditions

Major Products

    Oxidation: Formation of a ketone or aldehyde

    Reduction: Formation of an alcohol

    Substitution: Formation of substituted derivatives with various functional groups

Scientific Research Applications

4-{[3-(2-hydroxy-4-methoxyphenyl)-1H-pyrazol-4-yl]oxy}benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anti-inflammatory, antioxidant, and anticancer properties.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-{[3-(2-hydroxy-4-methoxyphenyl)-1H-pyrazol-4-yl]oxy}benzoic acid depends on its specific application:

    Enzyme Inhibition: The compound may bind to the active site of an enzyme, blocking substrate access and inhibiting enzyme activity.

    Receptor Modulation: It may interact with cellular receptors, altering signal transduction pathways and modulating cellular responses.

Comparison with Similar Compounds

Similar Compounds

    Ferulic Acid: 4-hydroxy-3-methoxycinnamic acid, known for its antioxidant properties.

    Vanillic Acid: 4-hydroxy-3-methoxybenzoic acid, used in flavoring and as an intermediate in the synthesis of other compounds.

Uniqueness

4-{[3-(2-hydroxy-4-methoxyphenyl)-1H-pyrazol-4-yl]oxy}benzoic acid is unique due to its combination of a pyrazole ring and a benzoic acid moiety, which imparts distinct chemical and biological properties not found in simpler analogs like ferulic acid or vanillic acid.

This detailed article provides a comprehensive overview of 4-{[3-(2-hydroxy-4-methoxyphenyl)-1H-pyrazol-4-yl]oxy}benzoic acid, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

4-[[5-(2-hydroxy-4-methoxyphenyl)-1H-pyrazol-4-yl]oxy]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O5/c1-23-12-6-7-13(14(20)8-12)16-15(9-18-19-16)24-11-4-2-10(3-5-11)17(21)22/h2-9,20H,1H3,(H,18,19)(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGYBKIBKGILMSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2=C(C=NN2)OC3=CC=C(C=C3)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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